molecular formula C16H32O8 B608012 Hydroxy-PEG5-CH2CO2tBu CAS No. 1807530-05-7

Hydroxy-PEG5-CH2CO2tBu

Cat. No. B608012
M. Wt: 352.424
InChI Key: O=C(OC(C)(C)C)COCCOCCOCCOCCOCCO
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxy-PEG5-CH2CO2tBu is a PEG derivative containing a hydroxyl group with a t-butyl protected carboxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The t-butyl protected carboxyl group can be deprotected under acidic conditions .


Molecular Structure Analysis

The molecular formula of Hydroxy-PEG5-CH2CO2tBu is C16H32O8 . It has a molecular weight of 352.4 g/mol .


Chemical Reactions Analysis

The hydroxyl group in Hydroxy-PEG5-CH2CO2tBu enables further derivatization or replacement with other reactive functional groups . The t-butyl protected carboxyl group can be deprotected under acidic conditions .


Physical And Chemical Properties Analysis

Hydroxy-PEG5-CH2CO2tBu has a molecular weight of 352.4 g/mol . It has a hydroxyl and a t-butyl protected carboxyl functional group . The hydrophilic PEG spacer increases its solubility in aqueous media .

Scientific Research Applications

Antimicrobial Effects and Applications

  • Hydroxy-PEG5-CH2CO2tBu, as a derivative of polyethylene glycol (PEG), has been studied for its potential in enhancing antimicrobial effects. Research by Zhang et al. (2020) shows that PEG can synergistically promote the antimicrobial effect of poly (3-hydroxybutyrate) (PHB) oligomer. This is primarily due to its amphipathy, which improves the hydrophilicity of PHB oligomer, thus enhancing its antimicrobial capabilities.

Drug Delivery Systems

  • A study by Wu et al. (2007) explores the use of PEG in developing a thermosensitive hydrogel for nasal drug delivery. The hydrogel shows potential as a medium for improved drug absorption, especially for hydrophilic macromolecular drugs. The PEG in the hydrogel contributes to its desirable properties, such as appropriate thermal transition and mucoadhesivity.

Biocompatibility and Tissue Engineering

  • In the field of tissue engineering, Wang et al. (2011) demonstrate the use of PEG in modifying poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) films to improve biocompatibility. PEG's inclusion enhances cellular compatibility and reduces nonspecific protein adsorption, crucial for tissue engineering applications.

Modulation of Antibody Pharmacokinetics

  • The role of PEG in modifying the pharmacokinetics of antibodies is discussed in a paper by Chen et al. (2011). PEGylation can extend the blood half-life, increase bioavailability, and reduce immunogenicity of antibodies, enhancing their therapeutic efficacy.

Injectable Drug Delivery Systems

  • PEG is also involved in the development of injectable, biodegradable, and pH/temperature-sensitive hydrogel systems, as indicated by Huynh et al. (2012). These hydrogels show potential as depot drug/protein-delivery systems, with controlled release properties and non-cytotoxicity.

properties

IUPAC Name

tert-butyl 2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O8/c1-16(2,3)24-15(18)14-23-13-12-22-11-10-21-9-8-20-7-6-19-5-4-17/h17H,4-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLBSNFHNMATJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxy-PEG5-CH2CO2tBu

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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